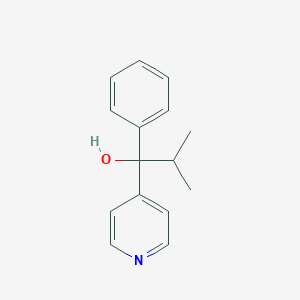

2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol, also known as MPPP, is a chemical compound that belongs to the class of opioids. It is a synthetic opioid that has been used in scientific research to study the mechanisms of action of opioids and their effects on the body. MPPP has been synthesized using different methods, and its applications in scientific research have been explored extensively.

Mecanismo De Acción

2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol acts as an agonist at the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. 2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol binds to the receptor and activates intracellular signaling pathways, leading to the inhibition of neurotransmitter release and the modulation of neuronal excitability. 2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol also activates the reward pathway in the brain, leading to the release of dopamine and the development of euphoria.

Biochemical and Physiological Effects:

2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol has been shown to have analgesic, antitussive, and sedative effects in animal models. It has also been shown to induce respiratory depression, gastrointestinal effects, and cardiovascular effects. 2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol has been shown to have a high potential for abuse and addiction, and its use has been associated with a number of adverse effects, including respiratory failure, coma, and death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol has been used extensively in scientific research to study the mechanisms of action of opioids and their effects on the body. It has been used to study the binding affinity of opioids to opioid receptors, the activation of intracellular signaling pathways, and the modulation of neurotransmitter release. However, 2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol has a high potential for abuse and addiction, and its use in lab experiments requires strict regulations and safety measures.

Direcciones Futuras

The future directions of 2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol research include the development of novel opioid compounds with improved safety and efficacy profiles, the identification of new targets for opioid therapy, and the development of new methods for the treatment of opioid addiction. 2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol research will continue to play an important role in the understanding of the mechanisms of action of opioids and their effects on the body, and in the development of new treatments for pain, addiction, and other opioid-related disorders.

Conclusion:

In conclusion, 2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol is a synthetic opioid that has been used extensively in scientific research to study the mechanisms of action of opioids and their effects on the body. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail. 2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol research will continue to play an important role in the understanding of the mechanisms of action of opioids and their effects on the body, and in the development of new treatments for pain, addiction, and other opioid-related disorders.

Métodos De Síntesis

2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol can be synthesized using different methods, including the Leuckart-Wallach reaction, the Mannich reaction, and the reductive amination reaction. The Leuckart-Wallach reaction involves the reaction of phenylacetone with ammonium formate and formic acid, followed by the reaction of the resulting imine with 4-pyridinecarboxaldehyde and methylamine. The Mannich reaction involves the reaction of phenylacetone with formaldehyde and methylamine, followed by the reaction of the resulting imine with 4-pyridinecarboxaldehyde. The reductive amination reaction involves the reaction of phenylacetone with methylamine and sodium cyanoborohydride, followed by the reaction of the resulting imine with 4-pyridinecarboxaldehyde.

Aplicaciones Científicas De Investigación

2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol has been used in scientific research to study the mechanisms of action of opioids and their effects on the body. It has been used to study the binding affinity of opioids to opioid receptors, the activation of intracellular signaling pathways, and the modulation of neurotransmitter release. 2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol has also been used to study the pharmacokinetics and pharmacodynamics of opioids, the development of tolerance and dependence, and the potential for opioid abuse and addiction.

Propiedades

Nombre del producto |

2-Methyl-1-phenyl-1-(4-pyridinyl)-1-propanol |

|---|---|

Fórmula molecular |

C15H17NO |

Peso molecular |

227.3 g/mol |

Nombre IUPAC |

2-methyl-1-phenyl-1-pyridin-4-ylpropan-1-ol |

InChI |

InChI=1S/C15H17NO/c1-12(2)15(17,13-6-4-3-5-7-13)14-8-10-16-11-9-14/h3-12,17H,1-2H3 |

Clave InChI |

UGHCUUQCWWWPCE-UHFFFAOYSA-N |

SMILES |

CC(C)C(C1=CC=CC=C1)(C2=CC=NC=C2)O |

SMILES canónico |

CC(C)C(C1=CC=CC=C1)(C2=CC=NC=C2)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B253046.png)

![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B253048.png)

![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253052.png)

![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253053.png)

![N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253054.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B253057.png)

![N-[2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B253058.png)

![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B253059.png)

![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B253061.png)

![N-[2-(4-benzoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B253064.png)

![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-1-naphthamide](/img/structure/B253065.png)

![3-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B253067.png)

![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B253069.png)